molecular formula C7H10BrN3O2 B15045224 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole

3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole

Cat. No.: B15045224
M. Wt: 248.08 g/mol
InChI Key: MWCJXVZTMYJJFN-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole is a halogenated and nitro-substituted pyrazole derivative. Its structure features a bromine atom at position 3, a 2-methylpropyl (isobutyl) group at position 1, and a nitro group at position 5.

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

3-bromo-1-(2-methylpropyl)-5-nitropyrazole

InChI

InChI=1S/C7H10BrN3O2/c1-5(2)4-10-7(11(12)13)3-6(8)9-10/h3,5H,4H2,1-2H3

InChI Key

MWCJXVZTMYJJFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-1H-Pyrazole

Procedure :

  • Starting Material : 1H-Pyrazole.
  • Bromination : Phosphorus oxybromide (POBr₃) in acetonitrile under reflux.
  • Yield : 55–65%.

Nitration of 3-Bromo-1H-Pyrazole

Procedure :

  • Reagents : Mixed acid (HNO₃/H₂SO₄) at 0°C.
  • Yield : 50–60%.

Challenge : Competing nitro group placement due to bromine’s ortho/para-directing nature.

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability.

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat transfer and reduced reaction times.
  • Conditions :
    • Nitration: 10°C, residence time 30 minutes.
    • Bromination: 25°C, Br₂ in DCM with inline quenching.

Solvent and Catalyst Recycling

  • Solvent Recovery : Distillation of DCM and DMF for reuse.
  • Catalyst : FeBr₃ recovered via filtration (>90% efficiency).

Comparative Analysis of Methods

Parameter Sequential Functionalization Bromination-First Pathway Industrial Method
Overall Yield 60–70% 40–50% 75–80% (optimized flow)
Key Advantage High regioselectivity Avoids nitro group interference Scalability and cost-efficiency
Primary Challenge Side alkylation products Low nitro placement yield Equipment investment

Mechanistic Insights and Byproduct Management

Nitration Byproducts

  • Ortho-Nitro Isomers : Minimized using excess H₂SO₄ to enhance meta-directing.
  • Oxidation Products : Controlled by maintaining low temperatures.

Alkylation Side Reactions

  • Dialkylation : Prevented by using a 1:1 molar ratio of pyrazole to alkylating agent.

Recent Advances in Synthesis

Microwave-Assisted Reactions

  • Conditions : 100°C, 30 minutes for nitration; 80% yield.
  • Energy Savings : 50% reduction compared to conventional heating.

Enzymatic Bromination

  • Catalyst : Vanadium-dependent haloperoxidase.
  • Yield : 55% with >99% regioselectivity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium methoxide or sodium hydride can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Replacement of the bromine atom with other functional groups.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Position and Functional Group Variations

3-Bromo-1-(3-Chloro-2-Pyridinyl)-N-[2,4-Dichloro-6-(Isopropylcarbamoyl)Phenyl]-1H-Pyrazole-5-Carboxamide
  • Key Differences :
    • The pyrazole core in this chlorantraniliprole derivative (C19H15BrCl3N5O2) includes a carboxamide group at position 5 instead of a nitro group, enhancing its bioactivity as an insecticide.
    • The 3-bromo and 1-(3-chloro-2-pyridinyl) substituents differ from the target compound’s 2-methylpropyl group, altering solubility and target specificity .
  • Applications : Used in illicit pesticide formulations due to its structural resemblance to commercial insecticides.
4-Bromo-3-(Heptafluoropropyl)-5-Phenyl-1H-Pyrazole
  • Key Differences :
    • Fluorinated substituents (heptafluoropropyl) at position 3 increase lipophilicity and environmental persistence compared to the nitro group in the target compound.
    • A phenyl group at position 5 introduces aromaticity, contrasting with the nitro group’s electron-withdrawing effects .
  • Applications : Likely used in fluorinated agrochemicals or materials science.
4-Bromo-3-Cyclopropyl-1-Phenyl-1H-Pyrazole-5-Amine
  • Key Differences :
    • A cyclopropyl group at position 3 and an amine at position 5 create distinct electronic and steric profiles. The amine group enables hydrogen bonding, unlike the nitro group’s electrophilic nature .
  • Applications: Potential pharmaceutical intermediate due to amine functionality.

Comparative Physicochemical Properties

Compound Substituents (Positions) Molecular Weight Key Functional Groups Stability Notes
Target Compound 3-Br, 1-(2-methylpropyl), 5-NO2 ~278.1 g/mol Nitro, bromo Nitro group may reduce thermal stability
Chlorantraniliprole Derivative 3-Br, 1-(3-chloro-2-pyridinyl), 5-CONH2 563.6 g/mol Carboxamide, bromo High bioactivity, stable in formulations
4-Bromo-3-(heptafluoropropyl)-5-Ph 4-Br, 3-C3F7, 5-Ph ~428.1 g/mol Fluorinated alkyl High environmental persistence
4-Bromo-3-cyclopropyl-1-Ph-5-NH2 4-Br, 3-cyclopropyl, 5-NH2 ~278.1 g/mol Amine, bromo Amine enhances solubility in polar solvents

Stability and Reactivity

  • Nitro Group Impact : The nitro group in the target compound may render it more reactive in reduction or substitution reactions compared to carboxamide (chlorantraniliprole derivative) or amine (cyclopropyl analog) groups. However, nitro groups can also destabilize the molecule under heat or UV exposure .
  • Alkyl vs.

Biological Activity

3-Bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their versatility in medicinal chemistry, exhibiting a range of pharmacological effects such as anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole, highlighting its mechanisms of action, pharmacological implications, and relevant case studies.

The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms for 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole include:

  • Antimicrobial Activity : The compound shows potential against various bacterial strains, possibly through inhibition of bacterial enzymes or disruption of cell membrane integrity.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes or other mediators involved in the inflammatory response.
  • Cytotoxicity : Research indicates that it can induce apoptosis in cancer cells through activation of caspases and other apoptotic pathways.

Pharmacological Properties

A summary of the pharmacological properties associated with 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole is presented in the following table:

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of COX enzymes
CytotoxicityInduction of apoptosis via caspase activation
NeuroprotectiveModulation of neurodegenerative pathways

Case Studies and Research Findings

Several studies have investigated the biological activities of 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole and its analogs. Key findings include:

  • Antimicrobial Activity : In vitro studies demonstrated that derivatives of pyrazole exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. For instance, a related compound with a similar structure showed an IC50 value indicating effective inhibition against these pathogens .
  • Anti-inflammatory Properties : A study evaluated the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model. Results indicated that compounds similar to 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole significantly reduced inflammation comparable to established anti-inflammatory drugs like indomethacin .
  • Cytotoxic Effects on Cancer Cells : Research into the cytotoxic effects revealed that certain analogs could decrease cell viability in cancer cell lines such as MCF7 and MDA-MB-231. The mechanism involved was linked to caspase activation, suggesting potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole?

  • Methodological Answer : Begin with a pyrazole core and introduce substituents stepwise. For example:

Isobutyl introduction : Alkylate the pyrazole nitrogen using 1-bromo-2-methylpropane under basic conditions (e.g., K₂CO₃ in DMF).

Bromination at position 3 : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM) with a catalytic acid.

Nitration at position 5 : Employ mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration. Protect reactive sites if competing reactions occur .

  • Validation : Monitor intermediates via TLC and confirm regioselectivity using NMR.

Q. How should researchers characterize this compound using spectroscopic methods?

  • 1H/13C NMR : Expect downfield shifts for the nitro group (δ ~8.5–9.0 ppm for aromatic protons adjacent to NO₂) and deshielding effects from bromine. The isobutyl group will show distinct methyl (δ ~0.9–1.1 ppm) and CH₂ signals (δ ~2.5–3.0 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with high-resolution mass spectrometry.
  • IR : Look for NO₂ stretching bands (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Br absorption (~600 cm⁻¹).
  • Reference : Similar pyrazole derivatives in provide comparable spectral patterns .

Q. What solvents and conditions optimize solubility for this compound in catalytic reactions?

  • Polar aprotic solvents (DMF, DMSO) enhance solubility due to the nitro group’s electron-withdrawing nature. Steric hindrance from the isobutyl group may reduce solubility in non-polar solvents. Pre-dissolve in DMSO for biological assays .

Advanced Research Questions

Q. How can competing reactions during nitration at the pyrazole 5-position be mitigated?

  • Strategy : Use directing groups (e.g., temporary sulfonation at position 4) to enforce regioselectivity. Alternatively, employ low temperatures (0–5°C) and stoichiometric control of nitrating agents. Post-reaction, purify via column chromatography to isolate the desired isomer .
  • Case Study : highlights regioselective nitration in pyrazole hybrids using controlled conditions .

Q. What computational methods predict electronic properties and reactivity of this compound?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential maps (identifying electrophilic/nucleophilic sites).
  • Molecular Docking : If targeting enzymes (e.g., kinases), dock the compound into active sites (e.g., PDB: 1ATP) using AutoDock Vina. The bromo and nitro groups may participate in halogen or π-π interactions .

Q. How does the bromo substituent influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

  • Mechanistic Insight : The C-Br bond facilitates Pd-catalyzed coupling. Steric hindrance from the isobutyl group may slow transmetallation. Optimize with bulky ligands (e.g., SPhos) and mild bases (K₂CO₃).
  • Example : demonstrates bromopyrazole derivatives in triazenyl coupling reactions .

Q. How to resolve contradictions in reported biological activity data for analogous pyrazoles?

  • Approach :

Standardize assays (e.g., fixed concentrations, cell lines).

Verify compound purity via HPLC (>95%).

Compare under identical conditions (e.g., ’s pharmacological protocols for pyrazole carboxamides) .

Data Contradiction Analysis

Q. Why might reported melting points vary for structurally similar pyrazole derivatives?

  • Factors : Polymorphism, residual solvents, or impurities. Use DSC to confirm thermal behavior. For example, lists mp variations (72–79°C) for 4-bromo-3-methylpyrazole due to crystal packing differences .

Methodological Tables

Technique Application Example Parameters
Column ChromatographyPurification of nitration intermediatesSilica gel, hexane/EtOAc (7:3)
HRMSMolecular ion validationESI+, resolution 30,000
DFT CalculationsReactivity predictionB3LYP/6-31G(d), solvent = chloroform

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